Amiprofos-Methyl (APM): An In-depth Technical Guide to its Mechanism of Action in Plant Cells
Amiprofos-Methyl (APM): An In-depth Technical Guide to its Mechanism of Action in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amiprofos-methyl (APM) is a phosphoric amide herbicide that acts as a potent and specific inhibitor of microtubule polymerization in plant cells.[1][2] Its herbicidal activity stems from its ability to disrupt the formation and function of microtubules, which are critical components of the cytoskeleton responsible for essential cellular processes such as cell division, cell plate formation, and the determination of cell shape. This technical guide provides a comprehensive overview of the molecular mechanism of APM, detailing its interaction with plant tubulin, the downstream consequences for cellular processes, and methodologies for its study.
Core Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action of amiprofos-methyl is the inhibition of microtubule polymerization specifically in plant cells.[1] APM binds directly to tubulin, the protein subunit of microtubules, preventing its assembly into functional microtubule polymers. This disruption leads to a cascade of events that ultimately result in mitotic arrest and cell death.
Specificity for Plant Tubulin
A key characteristic of APM is its high degree of specificity for plant tubulin. Studies have shown that APM effectively inhibits the polymerization of plant-derived microtubules at concentrations that have no discernible effect on microtubules from bovine brain.[1] This selectivity is attributed to differences in the tubulin protein structure between plants and animals.
Competitive Inhibition of Oryzalin Binding
Further elucidation of APM's binding site comes from competitive inhibition studies with oryzalin, another well-characterized microtubule-disrupting herbicide. APM competitively inhibits the binding of radiolabeled oryzalin to tobacco tubulin, indicating that they share an overlapping binding site on the tubulin dimer.[3][4]
Quantitative Analysis of Amiprofos-Methyl Activity
The following tables summarize key quantitative data from in vitro and in vivo studies on the effects of amiprofos-methyl.
Table 1: In Vitro Activity of Amiprofos-Methyl on Tubulin and Microtubules
| Parameter | Value | Species/System | Reference |
| Inhibition of Polymerization | Concentration-dependent | Rose microtubules | [1] |
| Competitive Inhibition of Oryzalin Binding (Ki) | 5 µM | Tobacco (Nicotiana tabacum cv Bright Yellow-2) tubulin | [3][4] |
| Oryzalin Dissociation Constant (Kd) | 117 nM | Tobacco (Nicotiana tabacum cv Bright Yellow-2) tubulin | [3][4] |
Table 2: Cellular Effects of Amiprofos-Methyl on Plant Cells
| Parameter | Concentration | Effect | Cell Type/Organism | Reference |
| Microtubule Depolymerization | 1 - 3 µM | Complete depolymerization of cortical and mitotic microtubule arrays within 1 hour | Plant cell suspension cultures | [5] |
| Growth Inhibition | Threshold range similar to microtubule depolymerization concentrations | Inhibition of cell growth | Tobacco cells | [3] |
| Mitotic Arrest | 10⁻³ to 10⁻⁶ M | Inhibition of post-mitotic nuclear and chloroplast migration | Micrasterias denticulata |
Signaling Pathways and Cellular Consequences
The disruption of microtubule polymerization by APM initiates a series of downstream cellular events, primarily centered around the cell cycle.
Caption: Amiprofos-Methyl's primary mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of amiprofos-methyl.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of APM on the polymerization of purified plant tubulin by monitoring changes in turbidity.
Materials:
-
Purified plant tubulin (e.g., from tobacco BY-2 cells)
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Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP solution (100 mM)
-
Amiprofos-methyl (APM) stock solution in DMSO
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer
Protocol:
-
Prepare a reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), and purified plant tubulin (final concentration ~1 mg/mL) on ice.
-
Add various concentrations of APM or an equivalent volume of DMSO (for the control) to the reaction mixtures.
-
Transfer the mixtures to pre-chilled cuvettes.
-
Place the cuvettes in the spectrophotometer and set the temperature to 30-37°C to initiate polymerization.
-
Monitor the increase in absorbance at 350 nm over time. The rate of increase in absorbance is proportional to the rate of microtubule polymerization.
-
Plot absorbance versus time to generate polymerization curves for each APM concentration.
Caption: Workflow for the in vitro microtubule polymerization assay.
Competitive Binding Assay with [¹⁴C]Oryzalin
This assay determines if APM competes with oryzalin for the same binding site on tubulin.
Materials:
-
Purified plant tubulin
-
[¹⁴C]Oryzalin of known specific activity
-
Varying concentrations of unlabeled amiprofos-methyl
-
Binding buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
-
DEAE-cellulose filter discs
-
Scintillation counter and scintillation fluid
Protocol:
-
Incubate a constant amount of purified plant tubulin with a fixed concentration of [¹⁴C]Oryzalin in the binding buffer.
-
In parallel reactions, include increasing concentrations of unlabeled APM.
-
Allow the binding reaction to reach equilibrium at room temperature.
-
Filter the reaction mixtures through DEAE-cellulose filter discs under vacuum. The tubulin-ligand complexes will bind to the filters, while unbound ligands will pass through.
-
Wash the filters with cold binding buffer to remove any non-specifically bound radiolabel.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
A decrease in the amount of bound [¹⁴C]Oryzalin with increasing concentrations of APM indicates competitive binding.
-
The inhibition constant (Ki) can be calculated using appropriate binding isotherms.
Immunofluorescence Microscopy of Plant Cell Microtubules
This method allows for the visualization of the effects of APM on microtubule arrays within intact plant cells.
Materials:
-
Plant cell suspension culture (e.g., tobacco BY-2)
-
Amiprofos-methyl
-
Fixative solution (e.g., 4% paraformaldehyde in a microtubule-stabilizing buffer)
-
Cell wall digesting enzymes (e.g., cellulase, pectolyase)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Protocol:
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Treat the plant cell culture with the desired concentration of APM or DMSO for a specified time.
-
Fix the cells with the fixative solution.
-
Digest the cell walls using the enzyme solution to allow for antibody penetration.
-
Permeabilize the cell membranes with the permeabilization buffer.
-
Incubate the cells with the primary anti-tubulin antibody.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
Mount the cells on a microscope slide with antifade mounting medium containing DAPI to stain the nuclei.
-
Observe the microtubule structures using a fluorescence microscope. Compare the microtubule arrays in APM-treated cells to the control cells.
Conclusion
Amiprofos-methyl is a specific and potent inhibitor of plant microtubule polymerization, making it an effective herbicide. Its mechanism of action is well-characterized, involving direct binding to plant tubulin and subsequent disruption of microtubule-dependent cellular processes, most notably cell division. The experimental protocols outlined in this guide provide a robust framework for the continued study of APM and other microtubule-targeting compounds in plant systems. This detailed understanding of its molecular interactions and cellular effects is invaluable for the development of new herbicidal agents and for fundamental research in plant cell biology.
References
- 1. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Imaging Microtubules in Plant Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Strategies for imaging microtubules in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
